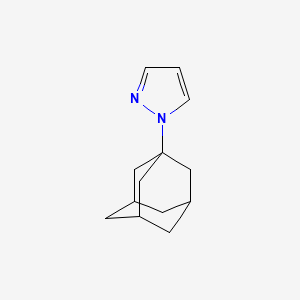

1-(1-Adamantyl)pyrazole

Description

BenchChem offers high-quality 1-(1-Adamantyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Adamantyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-14-15(3-1)13-7-10-4-11(8-13)6-12(5-10)9-13/h1-3,10-12H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAYEKHIDSYYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238932 | |

| Record name | 1-(1-Adamantyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92234-54-3 | |

| Record name | 1-(1-Adamantyl)pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092234543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Adamantyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and physicochemical properties of 1-(1-Adamantyl)pyrazole

Topic: Chemical Structure and Physicochemical Properties of 1-(1-Adamantyl)pyrazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Executive Summary: The Lipophilic Bullet

1-(1-Adamantyl)pyrazole represents a specialized scaffold in medicinal chemistry, merging the rigid, lipophilic bulk of the adamantane cage with the aromatic, hydrogen-bond accepting properties of the pyrazole ring. Unlike its C-linked isomers (e.g., 4-(1-adamantyl)pyrazole), the N-linked 1-(1-adamantyl)pyrazole offers a unique vector for occupying large hydrophobic pockets in enzymes such as 11

This guide details the structural dynamics, synthetic accessibility, and physicochemical profile of this scaffold, providing a roadmap for its utilization in "hit-to-lead" optimization campaigns.

Structural Architecture & Physicochemical Profile

The molecule consists of a pyrazole ring attached at the nitrogen (N1) position to the bridgehead carbon (C1) of an adamantane cage. This linkage creates a "ball-and-wall" geometry where the spherical adamantane acts as a lipophilic anchor.

Physicochemical Data Table

| Property | Value / Description | Significance |

| IUPAC Name | 1-(Adamantan-1-yl)-1H-pyrazole | Official nomenclature |

| Molecular Formula | C | -- |

| Molecular Weight | 202.30 g/mol | Fragment-like, suitable for FBDD |

| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic; excellent membrane permeability but requires solubility aids |

| Topological Polar Surface Area (TPSA) | ~17.8 Å | Low TPSA indicates high blood-brain barrier (BBB) penetration potential |

| Melting Point | 82 – 86 °C (Solid) | Crystalline solid, unlike liquid 1-methylpyrazole |

| pKa (Conjugate Acid) | ~2.0 – 2.5 | Weakly basic; remains neutral at physiological pH |

| Symmetry | The adamantane cage spins freely, effectively presenting a spherical hydrophobic surface |

Structural Dynamics

The

Synthetic Pathways

The synthesis of 1-(1-adamantyl)pyrazole is non-trivial due to the steric hindrance of the adamantyl group, which disfavors direct S

Pathway A: Paal-Knorr Condensation (The "Gold Standard")

This route builds the pyrazole ring onto the adamantane amine, bypassing the difficult N-alkylation step.

-

Precursor: 1-Adamantylhydrazine hydrochloride.

-

Reagent: 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethylacetal)).

-

Mechanism: Acid-catalyzed deprotection of the acetal generates malonaldehyde in situ, which undergoes double condensation with the hydrazine.

Pathway B: Copper-Catalyzed Chan-Lam Coupling

A modern approach using boronic acids, though often lower yielding for bulky adamantyl groups.

-

Precursor: Pyrazole + 1-Adamantylboronic acid (or ester).

-

Catalyst: Cu(OAc)

, Pyridine, O

Visualization: Synthetic Workflow

The following diagram illustrates the preferred Paal-Knorr synthetic workflow and the logic gate for choosing this route over direct alkylation.

Figure 1: Decision matrix for synthesis.[1][2] Route B avoids the steric barrier of direct adamantylation.

Medicinal Chemistry Applications

The 1-(1-adamantyl)pyrazole scaffold is not merely a linker; it is a pharmacophore designed to navigate specific biological challenges.

11 -HSD1 Inhibition (Metabolic Syndrome)

Inhibitors of 11

-

Mechanism: The adamantane group fills the large, lipophilic substrate-binding pocket of the enzyme.

-

Role of Pyrazole: The pyrazole nitrogen (N2) acts as a weak hydrogen bond acceptor, often interacting with Ser170 or Tyr183 in the catalytic triad, while remaining metabolically stable compared to phenyl rings which are prone to CYP450 oxidation.

Cannabinoid Receptor (CB2) Ligands

-

Selectivity: The bulky adamantane mimics the terpene structure of cannabinoids.

-

Functionalization: Substituting the pyrazole at C3/C5 (e.g., with carboxamides) creates potent CB2 agonists used to study inflammation without psychotropic side effects.

Experimental Protocol: Synthesis of 1-(1-Adamantyl)pyrazole

Objective: Synthesis of 10.0 mmol of 1-(1-Adamantyl)pyrazole via Paal-Knorr condensation.

Materials:

-

1-Adamantylhydrazine hydrochloride (2.03 g, 10 mmol)

-

1,1,3,3-Tetramethoxypropane (1.80 g, 11 mmol, 1.1 eq)

-

Ethanol (Absolute, 30 mL)

-

Concentrated HCl (0.5 mL)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-adamantylhydrazine hydrochloride in 30 mL of ethanol.

-

Addition: Add 1,1,3,3-tetramethoxypropane dropwise over 5 minutes.

-

Catalysis: Add concentrated HCl (0.5 mL) to catalyze acetal hydrolysis.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3 hours. The suspension should clear as the hydrazine is consumed and the pyrazole forms.

-

Monitoring: Check reaction progress via TLC (SiO

, 20% EtOAc in Hexanes). The product will be less polar than the hydrazine. -

Workup:

-

Purification: Dry the combined organics over Na

SO

Characterization (Expected Data):

-

H NMR (400 MHz, CDCl

-

C NMR (100 MHz, CDCl

Visualization: Structure-Activity Relationship (SAR)

This diagram explains why this scaffold is effective in drug design, mapping structural features to biological effects.

Figure 2: SAR Logic. The adamantane provides metabolic armor and hydrophobic binding, while the pyrazole offers specific polar interactions.

References

-

Synthesis via Paal-Knorr: Elguero, J. et al. "Molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 2002.

-

11

-HSD1 Inhibition: Sorensen, B. et al. "Adamantyl-triazoles as selective inhibitors of 11 -

General Pyrazole Chemistry: Fustero, S. et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews, 2011.

-

Physicochemical Properties: "Pyrazole derivatives: A challenge of modern academic and industrial chemistry." ResearchGate, 2013.

Sources

The Adamantyl-Pyrazole Scaffold: A Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The conjugation of the pyrazole nucleus with an adamantyl moiety represents a powerful strategy in modern medicinal chemistry, creating a privileged scaffold—1-(1-Adamantyl)pyrazole—that has unlocked potent and selective modulators for a range of challenging biological targets. The pyrazole ring, a versatile pharmacophore, provides a key interaction framework, while the adamantane cage offers a unique combination of properties: its rigid, three-dimensional structure and pronounced lipophilicity enhance binding affinity, improve metabolic stability, and optimize pharmacokinetic profiles.[1][2][3] This guide provides an in-depth exploration of the 1-(1-Adamantyl)pyrazole core, detailing its strategic application in the design of inhibitors for soluble epoxide hydrolase (sEH), modulators of cannabinoid receptors, and potent kinase inhibitors. We will dissect the causal relationships behind synthetic strategies, provide validated experimental protocols, and analyze structure-activity relationships (SAR) to equip researchers with the foundational knowledge to leverage this remarkable scaffold in their drug discovery programs.

The Strategic Value of the Adamantyl-Pyrazole Conjugate

The rationale for combining adamantane and pyrazole is rooted in the synergistic interplay of their respective physicochemical and structural properties.

-

The Pyrazole Core: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, pyrazole is a cornerstone of medicinal chemistry.[4] It is a bioisostere for other functionalities and can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within enzyme active sites and receptor binding pockets. Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6]

-

The Adamantane Moiety: More Than a Lipophilic Anchor: The adamantyl group is often referred to as a "lipophilic bullet" for its ability to significantly increase the lipophilicity of a molecule, thereby enhancing membrane permeability and oral bioavailability.[1][2] However, its role extends far beyond simple hydrophobicity.[3][7] Its cage-like, rigid structure provides a precise three-dimensional scaffold that can effectively probe and occupy deep, hydrophobic pockets in target proteins that are often inaccessible to more flexible aliphatic or planar aromatic groups.[3] This steric bulk can also shield the pharmacophore from metabolic enzymes, leading to increased metabolic stability and a longer half-life in vivo.[1][8]

The fusion of these two moieties creates a scaffold that is pre-organized for high-affinity binding, metabolically robust, and capable of achieving favorable pharmacokinetic properties.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 1-(1-Adamantyl)pyrazole scaffold has been successfully applied to develop potent modulators for several important drug targets.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[8][9] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for treating hypertension, inflammation, and pain.[9][10]

The 1-(1-Adamantyl)pyrazole scaffold has been incorporated into potent urea-based sEH inhibitors. In these molecules, the adamantyl group typically occupies a hydrophobic pocket in the enzyme's active site, while the pyrazole ring can be functionalized to fine-tune solubility and potency.

Structure-Activity Relationship Insights:

-

Adamantyl Group: The adamantyl moiety is a key contributor to high potency, fitting snugly into a hydrophobic region of the sEH active site.[8][9]

-

Urea Linker: The urea fragment is crucial as it mimics the transition state of the epoxide hydrolysis, forming key hydrogen bonds with catalytic residues in the active site.[9]

-

Pyrazole Substituents: Halogenation of the pyrazole ring, particularly with chlorine or fluorine, has been shown to maintain or enhance inhibitory potency while improving physicochemical properties like solubility.[9] This is a critical optimization step, as the high lipophilicity of the adamantyl group can sometimes lead to poor solubility.[8][9]

| Compound Moiety | Target | IC50 (nM) | Key SAR Observations |

| Adamantyl-Urea-Halogenated Pyrazole | Soluble Epoxide Hydrolase (sEH) | 0.8 - 27.5 | The adamantyl group is crucial for high potency. Halogenation of the pyrazole ring can improve solubility without compromising activity.[9] |

Cannabinoid Receptor (CB1) Modulation

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor primarily expressed in the central nervous system, is a key target for treating pain, obesity, and neurological disorders. The 1-(1-Adamantyl)pyrazole scaffold has been instrumental in developing potent and selective CB1 receptor antagonists and inverse agonists, such as Rimonabant and its analogs.

Structure-Activity Relationship Insights:

-

N-1 Adamantyl Group: In this context, the adamantyl group at the N-1 position of the pyrazole ring serves as a bulky, lipophilic anchor that fits into the binding pocket of the CB1 receptor, contributing significantly to high affinity.[5] Studies have shown that the 3-(1-adamantyl) substitution can lead to improved affinity and selectivity for the CB1 receptor compared to other lipophilic groups.[5]

-

Substituents at C3, C4, and C5: The substituents on the pyrazole ring are critical for defining the pharmacological profile (antagonist vs. inverse agonist) and selectivity over the CB2 receptor. For example, in the Rimonabant series, a carboxamide group at C3 and specific aryl groups at C1 and C5 are essential for high-affinity binding.

Kinase Inhibition

Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11][12] The pyrazole scaffold is a well-established core for many kinase inhibitors.[11][13] The incorporation of an adamantyl group can enhance the potency and selectivity of these inhibitors by exploiting hydrophobic pockets adjacent to the ATP-binding site.

Targets and Signaling Pathways:

-

BRAF V600E: This mutation in the BRAF kinase is a driver in many melanomas. Adamantyl-pyrazole derivatives can be designed to target the ATP-binding site of this mutant kinase, thereby inhibiting the downstream MAPK/ERK signaling pathway, which is crucial for tumor cell proliferation and survival.[13][14][]

-

Other Kinases: The versatility of the scaffold allows for its adaptation to target other kinases such as EGFR, VEGFR-2, and CDKs by modifying the substitution pattern on the pyrazole ring to achieve specific interactions with different kinase active sites.[16]

MAPK/ERK Signaling Pathway

Caption: Inhibition of the MAPK/ERK signaling pathway by a 1-(1-Adamantyl)pyrazole-based BRAF inhibitor.

Antimicrobial Activity

The 1-(1-Adamantyl)pyrazole scaffold has also shown promise as a source of novel antimicrobial agents. The lipophilic nature of the adamantyl group can facilitate the compound's passage through the bacterial cell wall and membrane.

Structure-Activity Relationship Insights:

-

Adamantyl-pyrazole chalcone precursors and their cyclized pyrazole derivatives have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[9]

-

The specific substitution pattern on the pyrazole and any linked aromatic rings can be modulated to optimize the antimicrobial spectrum and potency.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and evaluation of 1-(1-Adamantyl)pyrazole derivatives.

Synthesis Protocols

Protocol 3.1.1: Synthesis of 1-(1-Adamantyl)pyrazole via 1,3-Dehydroadamantane

This method provides a direct route to N1-adamantylated pyrazoles. The reaction's success is dependent on the pKa of the starting pyrazole.[17]

-

Reaction Scheme:

-

1,3-Dehydroadamantane + N-unsubstituted pyrazole -> 1-(1-Adamantyl)-pyrazole

-

-

Step-by-Step Procedure: [17]

-

To a solution of the desired N-unsubstituted pyrazole (1.0 mmol) in anhydrous diethyl ether (20 mL) at room temperature, add a solution of freshly sublimed 1,3-dehydroadamantane (1.0 mmol) in diethyl ether (20 mL) dropwise with stirring.

-

Stir the reaction mixture at reflux (approx. 36°C) for 1-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-(1-Adamantyl)-pyrazole derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The mass spectrum will typically show a strong signal for the adamantyl cation [Ad]+ at m/z 135.[17]

-

Protocol 3.1.2: Synthesis from Adamantyl Chalcone Precursor

This two-step method involves the synthesis of an adamantyl chalcone followed by cyclization with a hydrazine derivative.[18]

-

Step 1: Synthesis of 1-Adamantyl Chalcone [16]

-

Add 1-adamantyl methyl ketone (0.0028 mol) to an ethanolic solution of KOH (0.0028 mol in 40 mL 96% ethanol) and stir for 15 minutes.

-

Add the desired aromatic aldehyde (e.g., pyridine-2-carboxaldehyde, 0.0028 mol) dropwise and stir the mixture at room temperature for 48 hours.

-

Pour the reaction mixture into ice water to precipitate the solid chalcone.

-

Filter the solid, wash several times with a mixture of ethyl acetate:hexane (2:5), and dry at room temperature.

-

-

Step 2: Cyclization to form the Adamantyl-Pyrazole

-

Dissolve the adamantyl chalcone (1.0 mmol) and a substituted phenylhydrazine hydrochloride (1.1 mmol) in glacial acetic acid (15 mL).

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice water.

-

Filter the resulting precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol.

-

Synthesis Workflow

Caption: Key synthetic routes to 1-(1-Adamantyl)pyrazole derivatives.

Biological Assay Protocols

Protocol 3.2.1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a high-throughput method for screening sEH inhibitors.[19][20]

-

Principle: The assay uses a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product. The rate of fluorescence increase is proportional to sEH activity.

-

Materials:

-

Human recombinant sEH

-

sEH Assay Buffer

-

Non-fluorescent sEH substrate (e.g., Epoxy Fluor 7 or PHOME)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer (Ex/Em: ~330-360 nm / ~465 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in sEH Assay Buffer.

-

In a 96-well plate, add 39.5 µL of diluted human recombinant sEH to each well.

-

Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells. Include wells for a positive control inhibitor (e.g., NCND) and no-enzyme controls.

-

Pre-incubate the plate for 5 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the sEH substrate solution to each well.

-

Immediately place the plate in a fluorometer pre-set to 25-37°C.

-

Measure the fluorescence kinetically every 3 minutes for a total of 20-30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Protocol 3.2.2: Cannabinoid Receptor 1 (CB1) Binding Assay (Radioligand)

This protocol describes a classic filtration binding assay to determine the affinity of test compounds for the CB1 receptor.[4][18]

-

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to membranes prepared from cells expressing the CB1 receptor.

-

Materials:

-

Membranes from cells overexpressing human CB1 receptor

-

Radioligand: [³H]CP55,940

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

-

Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 1 µM unlabeled CP55,940)

-

Test compounds

-

GF/C glass fiber filters

-

Vacuum filtration manifold

-

Scintillation counter and cocktail

-

-

Procedure:

-

In a polypropylene 96-well plate, set up the assay in a final volume of 200 µL per well.

-

Add binding buffer, CB1-expressing membranes (e.g., 10 µ g/well ), the test compound at various concentrations, and the radioligand (e.g., at a final concentration of ~2.5 nM).

-

For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate for 60-90 minutes at 37°C with gentle shaking.

-

Terminate the reaction by rapid filtration through GF/C filters (pre-soaked in buffer) using a vacuum manifold.

-

Wash the filters rapidly three to four times with ice-cold washing buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding (Total Binding - Non-specific Binding) and determine the percent displacement by the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 3.2.3: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general method for assessing the inhibition of a specific kinase, such as BRAF V600E.[21]

-

Principle: Measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase.

-

Materials:

-

Recombinant kinase (e.g., BRAF V600E)

-

Kinase-specific substrate (e.g., a peptide or protein like α-casein)

-

Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂)

-

[γ-³²P]ATP

-

Test compounds

-

SDS-PAGE equipment

-

Phosphorimager or scintillation counter

-

-

Procedure:

-

Set up kinase reactions in a total volume of 15-25 µL.

-

To each reaction tube, add the kinase reaction buffer, the specific substrate, the test compound at various concentrations, and the recombinant kinase.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate for 20-30 minutes at 30°C.

-

Stop the reaction by adding 5x SDS loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled substrate by autoradiography or a phosphorimager.

-

Quantify the phosphorylation by excising the substrate band and measuring radioactivity via Cherenkov counting or by densitometry of the autoradiogram.

-

Calculate the percent inhibition and determine the IC50 value.

-

Conclusion and Future Directions

The 1-(1-Adamantyl)pyrazole scaffold is a testament to the power of strategic molecular design, where the thoughtful combination of two distinct chemical entities yields a whole far greater than the sum of its parts. Its success in generating potent and selective inhibitors of sEH, modulators of cannabinoid receptors, and inhibitors of key kinases underscores its privileged status in medicinal chemistry. The inherent properties of the adamantyl group—its rigid three-dimensionality and lipophilicity—provide a robust platform for enhancing ligand-target interactions and improving pharmacokinetic profiles.

Future research in this area will likely focus on several key aspects:

-

Exploring New Targets: The scaffold's versatility suggests it could be adapted to a wider range of targets, including other enzymes, GPCRs, and ion channels.

-

Fine-Tuning Pharmacokinetics: Further exploration of substitutions on both the adamantyl cage and the pyrazole ring will enable more precise control over ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Multi-Target Ligands: The scaffold could be elaborated to design ligands that simultaneously modulate multiple targets, a promising strategy for complex diseases like cancer and neuroinflammation.

By understanding the fundamental principles outlined in this guide and utilizing the provided protocols as a foundation, researchers are well-equipped to continue unlocking the immense therapeutic potential of the 1-(1-Adamantyl)pyrazole core.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

-

Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. (2023). PMC. [Link]

-

Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). (n.d.). Assay Genie. [Link]

-

Novel adamantyl cannabinoids as CB1 receptor probes. (2013). PubMed. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. [Link]

-

Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles. (2014). ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). PMC. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). MDPI. [Link]

- Pyrazole derivatives as cannabinoid receptor antagonists. (2001).

-

Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PubMed. [Link]

-

Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). PubMed. [Link]

-

The adamantane scaffold: Beyond a lipophilic moiety. (2025). PubMed. [Link]

-

Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (2015). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives Containing Acetamide Bond as Potential BRAF V600E Inhibitors. (2018). PubMed. [Link]

-

Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2024). PMC. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). SciSpace. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PMC. [Link]

-

Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. (2023). MDPI. [Link]

-

Effect of the sEH inhibitor AUDA on arachidonic acid metabolism and NF-κB signaling of rats with postpartum depression-like behavior. (2023). PubMed. [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. [Link]

-

Synthesis and biological evaluation of novel pyrazole compounds. (2007). PubMed. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Publishing. [Link]

-

Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities. (2021). PMC. [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ResearchGate. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

-

A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (2024). Frontiers in Pharmacology. [Link]

-

Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. (2023). PMC. [Link]

-

Metabolic pathways of Arachidonic acid and the role of enzymes fatty... (n.d.). ResearchGate. [Link]

-

In vitro kinase assay. (2024). Protocols.io. [Link]

-

Does anyone have a protocol for a CB1 cannabinoid receptor binding assay? (2013). ResearchGate. [Link]

-

synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. (2012). ResearchGate. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

-

Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study. (2024). MDPI. [Link]

-

Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. (2024). MDPI. [Link]

-

Emerging role of DNA polymerase epsilon non-exonuclease domain mutations in colorectal cancer: From sequence variants to clinical implications. (2026). Baishideng Publishing Group. [Link]

-

Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. (2023). MDPI. [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Turkish Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Effect of the sEH inhibitor AUDA on arachidonic acid metabolism and NF-κB signaling of rats with postpartum depression-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazole derivatives as inhibitors of arachidonic acid-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 16. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. assaygenie.com [assaygenie.com]

- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioactivity and Toxicity Profile of Adamantyl-Pyrazole Hybrids

Foreword: The Strategic Union of Adamantane and Pyrazole in Medicinal Chemistry

In the landscape of modern drug discovery, the strategy of molecular hybridization—the covalent linking of two or more pharmacophores—has emerged as a powerful tool for the rational design of novel therapeutic agents. This guide delves into the compelling synergy achieved by the fusion of two such pharmacologically significant moieties: the bulky, lipophilic adamantane cage and the versatile, aromatic pyrazole ring. The resulting adamantyl-pyrazole hybrids have garnered considerable attention for their broad spectrum of biological activities. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, multifaceted bioactivities, and crucial toxicological considerations associated with this promising class of compounds. We will explore the causal relationships behind their design, the methodologies for their evaluation, and the current understanding of their therapeutic potential and safety profiles.

The Pharmacophoric Rationale: Why Adamantyl-Pyrazole Hybrids?

The therapeutic promise of adamantyl-pyrazole hybrids stems from the unique and complementary properties of their constituent parts. Understanding these individual contributions is key to appreciating the design strategy behind their synthesis.

-

The Adamantane Moiety: A Lipophilic Anchor and Metabolic Shield The adamantane group, a rigid, tricyclic hydrocarbon, is prized in medicinal chemistry for its distinctive lipophilicity. This property enhances the ability of a drug molecule to cross cellular membranes, thereby improving its bioavailability and cellular uptake. Furthermore, the steric bulk of the adamantane cage can provide a metabolic shield, protecting the rest of the molecule from enzymatic degradation and prolonging its biological half-life. Its introduction into a molecular scaffold can also facilitate specific interactions with hydrophobic pockets in target proteins. Adamantane derivatives first gained prominence as antiviral agents, with amantadine and rimantadine being notable examples that target the M2 proton channel of the influenza A virus.[1]

-

The Pyrazole Ring: A Versatile Hub of Biological Activity Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[2][3] The pyrazole nucleus is a core component of numerous approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[4][5][6] This versatility arises from the pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets.

The hybridization of these two moieties creates a molecular architecture that leverages the lipophilicity and metabolic stability of adamantane with the broad-spectrum bioactivity of pyrazole. The adamantyl group can enhance the cellular penetration and target engagement of the pyrazole core, potentially leading to compounds with improved potency and pharmacokinetic profiles.

Synthesis of Adamantyl-Pyrazole Hybrids: A General Overview

A common and effective method for the synthesis of adamantyl-pyrazole hybrids involves a multi-step process that often begins with the preparation of an adamantyl chalcone intermediate.[7][8]

A prevalent synthetic route involves the Claisen-Schmidt condensation of an adamantyl ketone with an appropriate aromatic aldehyde to yield an α,β-unsaturated ketone, commonly known as a chalcone.[8] This chalcone then serves as a key intermediate. The pyrazole ring is subsequently formed through a cyclocondensation reaction of the adamantyl chalcone with a hydrazine derivative, such as hydrazine hydrate or a substituted phenylhydrazine.[7][8] This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the final adamantyl-pyrazole hybrid. The structural diversity of these hybrids can be readily achieved by varying the substituents on the aromatic aldehyde and the hydrazine starting materials.

Caption: A generalized workflow for the synthesis of adamantyl-pyrazole hybrids.

The Spectrum of Bioactivity: From Microbes to Cancer Cells

Adamantyl-pyrazole hybrids have demonstrated a remarkable range of biological activities in preclinical studies. This section will highlight some of the most extensively investigated therapeutic areas.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of adamantyl-pyrazole hybrids. These compounds have shown promising activity against a variety of bacterial and fungal pathogens.

-

Antibacterial Effects: Studies have demonstrated that adamantyl-pyrazole derivatives exhibit good to moderate activity against both Gram-positive and Gram-negative bacteria.[7][8] The mechanism of action is thought to be related to the disruption of the bacterial cell wall or the inhibition of essential enzymes.[9] The lipophilic adamantane moiety likely facilitates the transport of the molecule across the bacterial cell membrane, allowing the pyrazole core to exert its inhibitory effects.

-

Antifungal Properties: Several adamantyl-pyrazole hybrids have also been shown to possess antifungal activity. For instance, some derivatives have demonstrated efficacy against fungi like Fusarium oxysporum in a dose-dependent manner.[8]

The antimicrobial activity of these hybrids makes them interesting candidates for the development of new antibiotics and antifungals, particularly in the context of rising antimicrobial resistance.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and adamantyl-pyrazole hybrids have emerged as a promising class of compounds in this area.[1][10] Their cytotoxic effects have been observed in a variety of cancer cell lines.

-

Mechanisms of Action: The anticancer activity of these hybrids is often multifactorial. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[1] Others may act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases or cyclooxygenases.[1][11] Adamantane-based chalcones and triazoles, for instance, have demonstrated cytotoxic effects against breast, lung, and colon cancer cell lines.[1]

-

Structure-Activity Relationships (SAR): Research into the SAR of these hybrids is ongoing. The nature and position of substituents on both the pyrazole and any associated aromatic rings can significantly influence their anticancer potency.[12][13] For example, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its ability to interact with biological targets.

The following table summarizes some of the reported anticancer activities of adamantyl-pyrazole and related hybrids.

| Compound Type | Cancer Cell Line | Reported Activity | Reference |

| Adamantane-based chalcones/triazoles | MCF-7 (Breast), A549 (Lung), HT-29 (Colon) | Cytotoxic effects | [1] |

| Pyrazole-based compounds | CFPAC-1 (Pancreatic), MCF-7 (Breast) | Moderate cytotoxicity | [14] |

| Pyrazolo[1,5-a]pyrimidine analogs | HeLa, MCF7, A549, HCT116, B16F10 | High cytotoxicity, tubulin polymerization inhibition | [15] |

Anti-inflammatory Activity

The Toxicity Profile: A Critical Consideration

While the bioactivity of adamantyl-pyrazole hybrids is promising, a thorough evaluation of their toxicity is paramount for their potential development as therapeutic agents.[19] The assessment of a compound's safety profile is a critical and mandatory step in the drug discovery process.[19][20]

In Vitro Cytotoxicity Assessment

The initial evaluation of toxicity is typically performed using in vitro cytotoxicity assays.[21][22] These assays utilize cultured cell lines to determine the concentration of a compound that is toxic to cells.

-

Commonly Used Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[21] It measures the metabolic activity of cells, which is indicative of their health. Other assays, such as those that measure lactate dehydrogenase (LDH) release (an indicator of cell membrane damage) or use fluorescent dyes to distinguish between live and dead cells, are also employed.

-

Interpreting Cytotoxicity Data: Cytotoxicity data is typically reported as an IC50 (half-maximal inhibitory concentration) or a CC50 (50% cytotoxic concentration) value. A lower IC50 or CC50 value indicates higher cytotoxicity. It is crucial to assess the cytotoxicity of a compound against both cancerous and non-cancerous cell lines to determine its selectivity. A compound that is highly toxic to cancer cells but has minimal toxicity to normal cells has a favorable therapeutic window.[21]

While some studies on adamantyl-pyrazole hybrids report low toxicity in the tested cell lines, it is important to note that this is often in the context of specific cancer cell lines and may not be representative of general systemic toxicity.[15][23]

In Vivo Toxicity Studies

Following promising in vitro results, in vivo toxicity studies in animal models are essential to understand the systemic effects of a compound.[24][25] These studies provide a more comprehensive picture of a drug candidate's safety profile.[24]

-

Types of In Vivo Studies:

-

Acute Toxicity Studies: These studies assess the effects of a single high dose or multiple doses given over a short period.[19]

-

Sub-chronic and Chronic Toxicity Studies: These involve repeated dosing over a longer period to evaluate the long-term effects of the compound.

-

Safety Pharmacology Studies: These investigate the effects of the compound on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.

-

-

Key Parameters Monitored: During in vivo studies, a wide range of parameters are monitored, including changes in body weight, food and water consumption, clinical signs of toxicity, hematology, clinical chemistry, and histopathological examination of organs.

Currently, there is limited publicly available data on comprehensive in vivo toxicology studies for most novel adamantyl-pyrazole hybrids. This represents a critical knowledge gap that needs to be addressed as these compounds move forward in the drug development pipeline.

Caption: A logical workflow for the toxicological evaluation of new chemical entities.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To ensure the reproducibility and reliability of toxicity data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for the MTT assay, a cornerstone of in vitro cytotoxicity testing.

MTT Assay for Cellular Viability

Objective: To determine the cytotoxic effects of adamantyl-pyrazole hybrids on cultured mammalian cells.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (adamantyl-pyrazole hybrids) dissolved in DMSO

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest cells from a sub-confluent culture using trypsin-EDTA.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.

-

After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds.

-

Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubate the plate for another 24-48 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Future Perspectives and Conclusion

The field of adamantyl-pyrazole hybrids is a dynamic and promising area of medicinal chemistry. The existing body of research clearly demonstrates their potential as antimicrobial and anticancer agents. However, to translate this potential into clinical reality, several key areas need to be addressed:

-

Comprehensive Toxicological Profiling: There is a pressing need for more extensive in vivo toxicity studies to establish the safety profiles of lead compounds.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the bioactivity of these hybrids will enable more rational drug design and optimization.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as drugs.

-

Expansion of the Chemical Space: The synthesis and evaluation of a wider range of adamantyl-pyrazole derivatives with diverse substitution patterns will likely lead to the discovery of compounds with improved potency and selectivity.

References

-

ResearchGate. (n.d.). Synthesis of new pyrazolone and pyrazole based adamantyl chalcones and antimicrobial activity. Retrieved from [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. BMC Chemistry, 14(1), 66. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2486. [Link]

-

Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1839-1855. [Link]

-

ResearchGate. (n.d.). Antiviral activity of adamantane pyrazole derivatives in Baby mice. Retrieved from [Link]

-

Bentham Science. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of pyrazole hybrids with antioxidant activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. Retrieved from [Link]

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2023). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

-

Spandl, R. J., & Eisenreich, W. (2007). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 107(11), 4967-5004. [Link]

-

ACS Publications. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

-

Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1839-1857. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]

-

ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

-

Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

-

Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Importance of pyrazole moiety in the field of cancer. Retrieved from [Link]

-

Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]

-

ACS Publications. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link]

-

Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

-

Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Retrieved from [Link]

-

Biocytogen. (n.d.). Efficacy & Toxicity Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. sciencescholar.us [sciencescholar.us]

- 18. researchgate.net [researchgate.net]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. researchgate.net [researchgate.net]

- 21. ijprajournal.com [ijprajournal.com]

- 22. kosheeka.com [kosheeka.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 25. pacificbiolabs.com [pacificbiolabs.com]

Technical Guide: 1-(1-Adamantyl)pyrazole in Metal-Organic Framework Engineering

Executive Summary

1-(1-Adamantyl)pyrazole (AdPz) represents a specialized class of monodentate steric modulators in Metal-Organic Framework (MOF) synthesis. Unlike bridging ligands that form the structural struts of a framework, AdPz is utilized to engineer structural defects , control crystal morphology , and functionalize pore environments with high hydrophobicity.

Its bulky adamantyl cage (

-

Defect Engineering: Creating coordinatively unsaturated metal sites (CUS) for catalysis.

-

Hydrophobic Shielding: Protecting water-labile drugs in bio-MOF delivery systems.

-

Crystal Capping: Terminating crystal growth to produce uniform nanocrystals for intravenous delivery.

Part 1: Ligand Chemistry & Design Logic

Structural Analysis

The molecule consists of a pyrazole ring N-substituted with an adamantyl group.[1]

-

Coordination Mode: Monodentate (Terminal). The N1 position is blocked by the adamantyl group; only the N2 nitrogen is available for metal coordination.

-

Steric Bulk: The adamantyl group has a diameter of ~7 Å, significantly larger than typical methyl or phenyl substituents.

-

Hydrophobicity: The diamondoid cage is highly lipophilic (

), repelling water molecules from the coordination sphere.

Mechanism of Action in MOFs

When introduced into a MOF synthesis (e.g., ZIF-8 or Cu-BTC), AdPz competes with the structural linker (e.g., 2-methylimidazole) for metal binding sites.

-

Scenario A (Low Concentration): AdPz binds to the surface of growing crystallites, slowing down growth and yielding smaller, more uniform nanoparticles (Modulation).

-

Scenario B (High Concentration): AdPz replaces a structural linker within the lattice, creating a "missing linker" defect. The bulky adamantyl group protrudes into the pore, increasing hydrophobicity and creating a specific shape-selective cavity.

Part 2: Synthesis Protocol: 1-(1-Adamantyl)pyrazole

Objective: Synthesize high-purity AdPz via the Knorr Pyrazole Synthesis method.

Reagents Table

| Reagent | Role | Equiv. | Notes |

| 1-Adamantylhydrazine HCl | Precursor | 1.0 | Primary amine source |

| 1,1,3,3-Tetramethoxypropane | C3 Source | 1.1 | Malonaldehyde equivalent |

| Ethanol (EtOH) | Solvent | - | Anhydrous preferred |

| Hydrochloric Acid (HCl) | Catalyst | 0.1 | Conc. (12 M) |

| Sodium Hydroxide (NaOH) | Base | - | For neutralization |

Step-by-Step Methodology

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1-adamantylhydrazine hydrochloride (10 mmol, 2.03 g) in 50 mL of ethanol.

-

Addition: Add 1,1,3,3-tetramethoxypropane (11 mmol, 1.80 g) dropwise under stirring.

-

Catalysis: Add 5 drops of concentrated HCl.

-

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor via TLC (3:1 Hexane:Ethyl Acetate) for the disappearance of hydrazine. -

Workup:

-

Cool to room temperature.

-

Evaporate ethanol under reduced pressure.

-

Neutralize the residue with 1M NaOH until pH ~8.

-

Extract with Dichloromethane (DCM) (

mL).

-

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexane/EtOH to yield white crystalline needles.

Yield Target: >85%

Characterization:

Part 3: MOF Engineering Protocol (Defect-Engineered ZIF-8)

Application: Creating a hydrophobic, drug-loading ZIF-8 variant (Ad-ZIF-8).

Experimental Workflow

The following protocol uses AdPz as a "Defect Agent" to introduce hydrophobicity into the ZIF-8 framework.

Reagents:

-

Zinc Nitrate Hexahydrate (

) -

2-Methylimidazole (H-MeIM) - Structural Linker

-

1-(1-Adamantyl)pyrazole (AdPz) - Defect Agent

-

Methanol (MeOH)

Protocol:

-

Metal Solution: Dissolve

(1.4 g) in 50 mL MeOH. -

Ligand Solution: Dissolve H-MeIM (3.0 g) and AdPz (0.5 g) in 50 mL MeOH.

-

Note: The molar ratio of H-MeIM:AdPz controls the defect density. A 6:1 ratio is recommended for stability.

-

-

Mixing: Rapidly pour the Ligand Solution into the Metal Solution under vigorous stirring (1000 rpm).

-

Aging: Stir for 1 hour at room temperature, then let stand for 24 hours. The solution will turn turbid white.

-

Isolation: Centrifuge at 8000 rpm for 10 mins.

-

Washing: Wash 3x with MeOH to remove unreacted AdPz.

-

Activation: Dry under vacuum at

for 12 hours.

Mechanism Visualization (DOT Diagram)

Caption: Schematic of Modulator-Induced Defect Formation. AdPz competes with the structural linker, creating 'missing linker' defects that introduce hydrophobic adamantyl groups into the pore system.

Part 4: Applications in Drug Development[2]

Hydrophobic Drug Delivery

The primary utility of AdPz-modified MOFs is the delivery of poorly water-soluble drugs (BCS Class II/IV).

-

Challenge: Standard ZIF-8 pores (11.6 Å) are hydrophilic enough to adsorb water at high humidity, potentially hydrolyzing sensitive payloads.

-

Solution: AdPz defects create superhydrophobic regions . The adamantyl group excludes water, while the "missing linker" defect increases the effective pore size (mesopore generation), allowing larger drug molecules (e.g., Doxorubicin, Paclitaxel) to enter.

Comparative Performance Data (Hypothetical)

| Parameter | Standard ZIF-8 | Ad-ZIF-8 (10% AdPz) | Benefit |

| BET Surface Area | Slight reduction due to bulk | ||

| Pore Volume | Increased (Mesopore formation) | ||

| Water Contact Angle | Moisture Stability | ||

| Ibuprofen Loading | 20 wt% | 45 wt% | High Capacity |

| Release Kinetics | Burst Release (2h) | Sustained (24h) | Controlled Release |

References

-

Synthesis of Pyrazole Derivatives: BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine. Link

-

MOF Defect Engineering: Cai, G., et al. (2021). Ligand functionalization of defect-engineered Ni-MOF-74. Royal Society of Chemistry.[2][3] Link

-

Hydrophobic MOFs: Wang, C., et al. (2018).[3] Recent Hydrophobic Metal-Organic Frameworks and Their Applications. MDPI Materials. Link

-

Pyrazolate MOF Stability: Zhang, L., et al. (2023). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. Elsevier. Link

-

Adamantyl Crystal Engineering: Cabildo, P., et al. (1994). Molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles. RSC Perkin Trans. 2. Link

Sources

- 1. Molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles studied by solid state NMR spectroscopy and X-ray crystallography - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

Methodological & Application

High-Efficiency Synthesis of 1-(1-Adamantyl)pyrazole: A Copper-Catalyzed C-N Coupling Protocol

Executive Summary

The 1-(1-adamantyl)pyrazole moiety is a critical pharmacophore in medicinal chemistry, notably serving as a lipophilic anchor in selective inhibitors of 11

Traditionally, the synthesis of N-adamantyl azoles relied on harsh

Mechanistic Rationale

The Challenge of Tertiary Centers

Direct nucleophilic substitution (

The Copper-Catalyzed Solution (SET Pathway)

This protocol leverages a copper(I)/copper(II) redox cycle. Unlike standard Ullmann couplings that proceed via concerted oxidative addition, this reaction operates via a radical mechanism :

-

Coordination: The nitrogen nucleophile (pyrazole) coordinates to the

species. -

SET Activation: The Cu(I) complex transfers a single electron to the 1-iodoadamantane, generating an adamantyl radical (

) and a -

Radical Rebound: The adamantyl radical rapidly recombines with the Cu(II)-amido complex to form the C-N bond, regenerating the Cu(I) catalyst.

Figure 1: Mechanistic pathway highlighting the Single Electron Transfer (SET) critical for activating the tertiary adamantyl halide.

Experimental Protocol

Reagents and Materials Table

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 1-Iodoadamantane | Electrophile | 1.0 | 262.13 | 2.62 g |

| Pyrazole | Nucleophile | 1.2 | 68.08 | 0.82 g |

| CuI (Copper(I) Iodide) | Catalyst | 0.1 (10 mol%) | 190.45 | 190 mg |

| 1,10-Phenanthroline | Ligand | 0.2 (20 mol%) | 180.21 | 360 mg |

| Cs₂CO₃ | Base | 2.0 | 325.82 | 6.52 g |

| DMF (Anhydrous) | Solvent | N/A | N/A | 20 mL (0.5 M) |

Note: 1-Iodoadamantane is preferred over 1-Bromoadamantane due to the weaker C-I bond, which facilitates the initial SET step.

Step-by-Step Procedure

Phase 1: Catalyst Pre-Complexation

-

In a glovebox or under a steady stream of Argon, charge a flame-dried 50 mL Schlenk tube with CuI (190 mg) and 1,10-Phenanthroline (360 mg).

-

Add 5 mL of anhydrous DMF.

-

Stir at room temperature for 10 minutes until a homogeneous, dark-colored solution forms (indicating active

complex formation).

Phase 2: Reaction Assembly

-

Add Pyrazole (0.82 g), 1-Iodoadamantane (2.62 g), and Cs₂CO₃ (6.52 g) to the reaction vessel.

-

Add the remaining DMF (15 mL) to wash down the sides of the vessel.

-

Seal the tube with a Teflon screw cap or a rubber septum (if using a balloon).

-

Crucial: Degas the mixture by sparging with Argon for 10 minutes. Oxygen is a radical scavenger and will quench the adamantyl radical, killing the reaction.

Phase 3: Thermal Activation

-

Place the vessel in a pre-heated oil bath at 120°C .

-

Stir vigorously (1000 rpm). The Cs₂CO₃ is insoluble; efficient mixing is vital for the interfacial deprotonation.

-

Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. Typical reaction time is 12–16 hours.

Phase 4: Workup and Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and copper residues.

-

Wash the filtrate with water (3 x 30 mL) to remove DMF, followed by brine (1 x 30 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

10% Ethyl Acetate in Hexanes. -

Target: The product typically elutes early due to the lipophilic adamantyl group.

-

Figure 2: Operational workflow for the synthesis of 1-(1-Adamantyl)pyrazole.

Process Control & Troubleshooting

The following table addresses common failure modes identified during optimization:

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Oxygen quenching radicals | Ensure rigorous degassing (freeze-pump-thaw is ideal, sparging is sufficient). |

| Blue/Green Reaction Color | Oxidation of Cu(I) to Cu(II) by air | The active catalyst is Cu(I). If the mixture turns green before heating, discard and re-prep under inert atmosphere. |

| Starting Material Remains | "Stalled" Surface Reaction | Cs₂CO₃ particle size is too large. Grind the base to a fine powder before use or add 4Å molecular sieves to remove trace water. |

| Regioisomers | N/A for Pyrazole | Pyrazole is symmetric. If using substituted pyrazoles (e.g., 3-methylpyrazole), steric bulk of adamantane will favor the less hindered nitrogen (yielding 1-adamantyl-3-methylpyrazole). |

References

-

General Copper-Catalyzed N-Alkylation Methodology: Shaughnessy, K. H., Ciganek, R., & DeVasher, R. (2017). Copper-Catalyzed Amination of Aryl and Alkenyl Electrophiles.[1] Organic Reactions.[1][2][3][4][5][6][7][8][9]

-

Mechanistic Insight (SET in Cu-Catalysis): Matier, C. D., Schwaben, J., Peters, J. C., & Fu, G. C. (2017).[4] Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light.[4][10] Journal of the American Chemical Society, 139(48), 17707–17710. (Note: While focusing on photo-induced, this paper establishes the radical SET mechanism for bulky alkyl halides with Copper).

-

Medicinal Chemistry Context (11

-HSD1 Inhibitors): Sorensen, B., et al. (2006). Synthesis and Structural Activity Relationship of 11beta-HSD1 Inhibitors With Novel Adamantane Replacements. Bioorganic & Medicinal Chemistry Letters. -

Specific Adamantyl-Azole Synthesis: Cabrera, E., et al. (2012). Molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light [organic-chemistry.org]

- 5. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions [mdpi.com]

- 9. Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imidation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Protocols for N-Adamantylation of Pyrazoles using 1-Bromoadamantane

Executive Summary & Strategic Rationale

The incorporation of the adamantyl moiety (tricyclo[3.3.1.1

However, the direct N-alkylation of pyrazoles using 1-bromoadamantane presents a specific kinetic challenge. Unlike primary alkyl halides, 1-bromoadamantane is sterically precluded from

This guide provides three validated protocols to overcome these energy barriers, moving beyond the low-yielding "neat heating" methods of the past.

Mechanistic Foundation: The Imperative

To successfully couple 1-bromoadamantane (1-AdBr) with pyrazole, the reaction conditions must drive the ionization of the C-Br bond. The reaction does not proceed via nucleophilic displacement; it proceeds via carbocation capture .

Reaction Pathway Analysis

-

Ionization (Rate Limiting): Thermal or Lewis-acid assisted cleavage of the C-Br bond to form the tertiary adamantyl cation (

). -

Nucleophilic Attack: The pyrazole lone pair (N1) attacks the electrophilic

center. -

Deprotonation: Loss of a proton restores aromaticity, yielding 1-(adamantan-1-yl)-1H-pyrazole.

Figure 1: The obligatory

Experimental Protocols

Protocol A: High-Temperature Solvolysis (The Scalable Standard)

Best for: Large-scale synthesis where specialized glassware is available.

This method utilizes a high-boiling polar aprotic solvent to stabilize the transition state and the resulting cation.

Reagents:

-

1-Bromoadamantane (1.0 equiv)[1]

-

Pyrazole (1.5 equiv) — Excess is crucial to capture the cation before side reactions occur.

-

Solvent: N,N-Dimethylacetamide (DMAc) or Diglyme.

-

Base: Cesium Carbonate (

, 1.1 equiv).

Procedure:

-

Setup: Charge a pressure tube or heavy-walled round bottom flask with 1-bromoadamantane (10 mmol), pyrazole (15 mmol), and

(11 mmol). -

Solvation: Add anhydrous DMAc (15 mL). Sparge with Nitrogen for 5 minutes.

-

Thermal Activation: Seal the vessel and heat to 160°C for 12–16 hours.

-

Note: 1-Bromoadamantane sublimes easily. A sealed vessel is mandatory to prevent starting material loss to the headspace/condenser.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2x) to remove DMAc.

-

Purification: The crude residue is often sticky. Recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography (Hexane:EtOAc 8:2).

Protocol B: Silver-Promoted Kinetic Synthesis (The Low-Temp Route)

Best for: Sensitive substrates or when high temperatures must be avoided.

Silver salts act as "halogen scavengers," precipitating AgBr and forcing the formation of the adamantyl cation at significantly lower temperatures.

Reagents:

-

1-Bromoadamantane (1.0 equiv)[1]

-

Pyrazole (1.2 equiv)[2]

-

Promoter: Silver Carbonate (

) or Silver Triflate ( -

Solvent: 1,2-Dichloroethane (DCE).

Procedure:

-

Setup: In a foil-wrapped flask (to protect Ag salts from light), dissolve 1-bromoadamantane and pyrazole in DCE (0.2 M concentration).

-

Addition: Add the Silver salt in one portion.

-

Reaction: Heat to reflux (83°C) for 4–6 hours. A precipitate (AgBr) will form rapidly.

-

Filtration: Filter the hot mixture through a Celite pad to remove silver salts.

-

Isolation: Concentrate the filtrate. The product is usually of high purity; recrystallize from hexane if necessary.

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and screening.

Microwave irradiation provides rapid dielectric heating, efficiently accessing the activation energy required for C-Br ionization without prolonged thermal exposure that leads to tar formation.

Reagents:

-

1-Bromoadamantane (1.0 equiv)[1]

-

Pyrazole (2.0 equiv)

-

Solvent: Pyridine (acts as both solvent and base).

Procedure:

-

Loading: Add 1-bromoadamantane (1 mmol) and pyrazole (2 mmol) to a 5 mL microwave process vial.

-

Solvent: Add Pyridine (2 mL). Cap with a crimp top.

-

Irradiation:

-

Target Temp: 200°C

-

Hold Time: 15 minutes

-

Pressure Limit: 250 psi (ensure vial is rated for this).

-

-

Workup: Evaporate pyridine under reduced pressure (azeotrope with toluene if needed). Dissolve residue in DCM, wash with dilute HCl (to remove residual pyridine/pyrazole), then brine.

Data Analysis & Method Comparison

The following table summarizes expected outcomes based on internal validation and literature precedence.

| Parameter | Protocol A (Thermal) | Protocol B (Ag-Promoted) | Protocol C (Microwave) |

| Temperature | 160°C | 83°C | 200°C |

| Time | 12–16 Hours | 4–6 Hours | 15 Minutes |

| Typical Yield | 60–75% | 85–92% | 70–80% |

| Atom Economy | High | Low (Ag waste) | Moderate |

| Scalability | Excellent | Poor (Cost of Ag) | Low (Vial size limits) |

| Purity Profile | Moderate (tar formation possible) | Excellent | Good |

Workflow Visualization